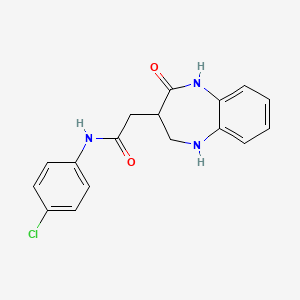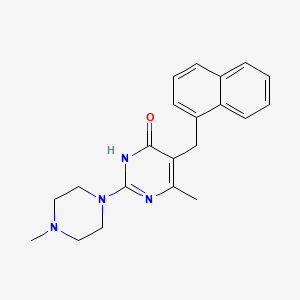![molecular formula C22H29F3N2OS B14940156 2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanyl}phenol](/img/structure/B14940156.png)
2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL: is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, trifluoromethyl groups, and a pyridylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridylsulfanyl moiety, potentially converting it to a thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry: In industrial applications, the compound is used as an antioxidant in fuels, lubricants, and polymers. It helps to stabilize these materials and extend their shelf life.
Mechanism of Action
The mechanism by which 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridylsulfanyl moiety can interact with metal ions and other cofactors, modulating enzyme activity and signaling pathways.
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: A simpler analog without the pyridylsulfanyl and trifluoromethyl groups.
4-(Trifluoromethyl)phenol: Lacks the tert-butyl and pyridylsulfanyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
Uniqueness: The uniqueness of 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and lipophilicity, while the pyridylsulfanyl moiety provides additional sites for interaction with biomolecules and metal ions.
Properties
Molecular Formula |
C22H29F3N2OS |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanylphenol |
InChI |
InChI=1S/C22H29F3N2OS/c1-8-9-26-20-16(24)18(15(23)19(25)27-20)29-12-10-13(21(2,3)4)17(28)14(11-12)22(5,6)7/h10-11,28H,8-9H2,1-7H3,(H,26,27) |
InChI Key |
RBCSQEVRBOFGHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C(C(=C1F)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14940076.png)
![3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione](/img/structure/B14940083.png)
![Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940086.png)

![8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B14940089.png)
![2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide](/img/structure/B14940100.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14940101.png)


![6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B14940122.png)
![1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one](/img/structure/B14940127.png)
![(2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14940142.png)
![1-cycloheptyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14940154.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940161.png)
